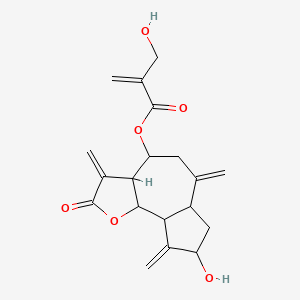Cynaropicrin belongs to the class of organic compounds known as guaianolides and derivatives. These are diterpene lactones with a structure characterized by the presence of a gamma-lactone fused to a guaiane, forming 3, 6, 9-trimethyl-azuleno[4, 5-b]furan-2-one or a derivative. Cynaropicrin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cynaropicrin is primarily located in the cytoplasm. Cynaropicrin is a bitter tasting compound that can be found in cardoon, globe artichoke, and root vegetables. This makes cynaropicrin a potential biomarker for the consumption of these food products.
Saupirin
CAS No.: 35932-39-9
Cat. No.: VC1592142
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35932-39-9 |
|---|---|
| Molecular Formula | C19H22O6 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl) 2-(hydroxymethyl)prop-2-enoate |
| Standard InChI | InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2 |
| Standard InChI Key | KHSCYOFDKADJDJ-UHFFFAOYSA-N |
| SMILES | C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO |
| Canonical SMILES | C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO |
Introduction
Chemical Structure and Classification
Saupirin belongs to the class of guaianolide-type sesquiterpene lactones, characterized by its tricyclic carbon skeleton. Based on the available literature, saupirin can be identified as 3,8-dihydroxy-4(15),10(14),11(13)-guaiatrien . The compound contains a γ-lactone ring, which is a characteristic feature of sesquiterpene lactones.
The structure of saupirin was first elucidated through various spectroscopic methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. According to studies, when comparing saupirin with other related compounds such as cynaropicrin, researchers found similarities in their spectral properties . The detailed structural analysis revealed a complex molecular architecture that contributes to its biological activity.
Structural Characteristics
Saupirin demonstrates several key structural features:
-
A guaianolide-type tricyclic carbon skeleton
-
Hydroxyl groups at C-3 and C-8 positions
-
Three double bonds at positions 4(15), 10(14), and 11(13)
-
A γ-lactone ring typical of sesquiterpene lactones
Natural Sources and Distribution
Saupirin is primarily isolated from plants belonging to the genus Saussurea (Asteraceae family). The compound was initially identified in Saussurea species, notably:
The distribution of saupirin appears to be limited to specific Saussurea species, making these plants valuable sources for further research and potential applications. The genus Saussurea encompasses approximately 400 species distributed throughout Asia and Europe, with 264 species found in China . Many of these plants have been used in traditional medicine across various cultures.
Isolation and Identification Methods
Extraction Procedures
The isolation of saupirin from plant material typically involves several steps:
-
Collection and preparation of plant material (typically the epigeal part of Saussurea plants)
-
Extraction with water or appropriate solvents
-
Chromatographic separation on silica gel
This process yields saupirin in the form of a colorless viscous liquid with specific optical rotation properties ([α]D20 +105.1°, c 3.36, ethanol) .
Analytical Characterization
The identification and characterization of saupirin involve various analytical techniques:
-
IR Spectroscopy: The IR spectrum shows characteristic absorption bands for hydroxyl groups, lactone rings, and carbon-carbon double bonds
-
NMR Spectroscopy: Provides detailed structural information about the carbon skeleton and functional groups
-
Mass Spectrometry: Helps determine molecular weight and fragmentation patterns
-
Silylation: Used to create derivatives for comparison with other known compounds
Chemical Properties and Reactions
Saupirin demonstrates several chemical properties characteristic of sesquiterpene lactones:
-
It can undergo hydrolysis to form a dihydroxylactone with the composition C15H18O4
-
When treated with acetic anhydride in pyridine, it forms a diacetate derivative
-
The compound contains reactive functional groups including hydroxyl groups and a lactone ring
Due to its non-crystalline nature, researchers have developed methods to create crystalline derivatives for easier characterization and comparison with related compounds .
Biological Activities and Pharmacological Properties
Mechanism of Action
The biological activity of saupirin, like other sesquiterpene lactones, is believed to be related to:
Taxonomic Significance
Saupirin and related sesquiterpene lactones serve as important taxonomic markers in the Asteraceae family. Their distribution patterns assist botanists in:
-
Establishing relationships between species
-
Defining infrageneric groups
-
Supporting traditional morphology-based classifications with chemotaxonomic evidence
The analysis of sesquiterpene lactones has proven valuable for differentiating subtribes within major tribes of the Asteraceae family, including the Vernonieae, Heliantheae, and Mutisieae .
Comparative Analysis with Related Compounds
Table 1: Comparison of Saupirin with Related Sesquiterpene Lactones
| Property | Saupirin | Cynaropicrin | Saupirin from S. pulchella |
|---|---|---|---|
| Physical state | Colorless viscous liquid | Non-crystalline | Crystalline |
| Molecular formula | C15H22O6·H2O (hydrate) | Similar to saupirin | Similar to saupirin |
| Optical rotation | [α]D20 +105.1° (ethanol) | Not specified in sources | Not specified in sources |
| Hydrolysis product | Dihydroxylactone (C15H18O4) | Deacylcynaropicrin (crystalline) | Deacylsaupirin (crystalline) |
| Silyl derivative | Melting point 115-117°C | Melting point 115-117°C | Not specified in sources |
| Plant source | Saussurea amara | Cynara scolymus, Centaurea americana | Saussurea pulchella |
The structural similarities between saupirin and cynaropicrin suggest potential shared biological activities and biosynthetic pathways .
Research Challenges and Future Directions
Current Limitations
Research on saupirin faces several challenges:
-
Limited availability from natural sources
-
Non-crystalline nature making characterization difficult
-
Complex structural features requiring advanced analytical techniques
-
Incomplete understanding of biosynthetic pathways
Future Research Opportunities
Future research directions for saupirin include:
-
Development of efficient synthetic routes
-
Comprehensive evaluation of biological activities
-
Structure-activity relationship studies
-
Investigation of potential therapeutic applications
-
Exploration of biosynthetic pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume